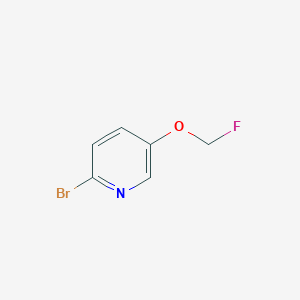

2-bromo-5-(fluoromethoxy)pyridine

説明

2-Bromo-5-(fluoromethoxy)pyridine is a brominated pyridine derivative featuring a fluoromethoxy (-OCH₂F) substituent at the 5-position of the pyridine ring. This compound belongs to a class of halogenated pyridines widely used as intermediates in pharmaceutical and agrochemical synthesis. The bromine atom at the 2-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoromethoxy group modulates electronic properties, influencing reactivity and interactions in biological systems .

特性

IUPAC Name |

2-bromo-5-(fluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOBVSAOVYIWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-5-(fluoromethoxy)pyridine, highlighting differences in substituents, synthesis, and reactivity:

Electronic and Steric Effects

- Electron-Withdrawing Capacity : Fluorinated alkoxy groups (-OCF₃, -OCHF₂) exhibit greater electronegativity than methoxy (-OCH₃), polarizing the pyridine ring and enhancing reactivity in nucleophilic substitutions. The fluoromethoxy group (-OCH₂F) is expected to have intermediate electronegativity, balancing reactivity and stability .

- Steric Considerations : Bulkier groups (e.g., -OCF₃) may hinder cross-coupling reactions, whereas smaller substituents (e.g., -OCH₃) allow easier access to catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。